2-(4-Cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoic acid
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Overview
Description
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid is a synthetic organic compound characterized by its unique structural features This compound contains a cyclopropylsulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfonyl Phenyl Intermediate: This step involves the sulfonylation of a phenyl ring with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Aldol Condensation: The intermediate undergoes an aldol condensation with a suitable aldehyde to form the acrylic acid moiety.
Tetrahydro-2H-pyran-4-yl Substitution: The final step involves the substitution of the acrylic acid moiety with a tetrahydro-2H-pyran-4-yl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the acrylic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural features can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s solubility and bioavailability.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,11-12,15H,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGVQPWHYBWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=CC3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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